molecular formula C29H34O17 B7765641 Limocitrin-3-O-rutinoside CAS No. 79384-27-3

Limocitrin-3-O-rutinoside

Cat. No.: B7765641
CAS No.: 79384-27-3
M. Wt: 654.6 g/mol
InChI Key: SCMBTGLLYCNHPV-GSRPHVBRSA-N
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Description

Limocitrin-3-O-rutinoside is a flavonoid glycoside, specifically a type of flavonol glycoside. It is known for its presence in various plants and fruits, contributing to their color and potential health benefits. This compound is a derivative of limocitrin, where the limocitrin molecule is glycosylated with a rutinoside moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Limocitrin-3-O-rutinoside typically involves the glycosylation of limocitrin. One common method is the enzymatic glycosylation using glycosyltransferases, which catalyze the transfer of a sugar moiety from a donor molecule to the hydroxyl group of limocitrin. The reaction conditions often include a buffered aqueous solution, optimal pH, and temperature suitable for enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, such as microbial fermentation. Specific strains of microorganisms are engineered to express the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized for yield and purity, followed by extraction and purification steps to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Limocitrin-3-O-rutinoside can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the flavonoid to its corresponding dihydroflavonoid.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically in an acidic or neutral medium.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Ethers and esters of this compound.

Scientific Research Applications

Limocitrin-3-O-rutinoside has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glycosylation reactions and the properties of flavonoid glycosides.

    Biology: Investigated for its role in plant metabolism and its effects on plant physiology.

    Medicine: Studied for its potential antioxidant, anti-inflammatory, and anticancer properties. It is also explored for its role in cardiovascular health and neuroprotection.

    Industry: Utilized in the food and cosmetic industries for its colorant properties and potential health benefits.

Mechanism of Action

The mechanism of action of Limocitrin-3-O-rutinoside involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Properties: It induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

Similar Compounds

    Kaempferol-3-O-rutinoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

    Isorhamnetin-3-O-rutinoside: Known for its anticancer and cardioprotective effects.

    Quercetin-3-O-rutinoside (Rutin): Widely studied for its antioxidant and vascular health benefits.

Uniqueness

Limocitrin-3-O-rutinoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. Its distinct molecular structure also contributes to its specific biological activities and potential therapeutic applications.

Biological Activity

Limocitrin-3-O-rutinoside is a flavonoid glycoside derived from limocitrin, characterized by its unique glycosylation pattern. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

This compound (C29H34O17) exhibits a complex structure that influences its solubility, stability, and bioavailability. The compound's mechanism of action involves several pathways:

  • Antioxidant Activity : this compound acts as a free radical scavenger, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines and enzymes. Studies indicate that it can modulate the expression of genes involved in inflammation, such as IL-1β, IL-6, and TNF-α.
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation by modulating signaling pathways like PI3K/Akt and MAPK.

Antioxidant Activity

A study on the antioxidant capacity of citrus-derived compounds highlighted that this compound demonstrated significant free radical scavenging ability. The compound was effective in reducing oxidative stress markers in vitro, suggesting its potential use in preventing oxidative damage in biological systems .

Anti-inflammatory Effects

In an investigation involving human colorectal adenocarcinoma cell lines (Caco-2), this compound was shown to protect against lipopolysaccharide (LPS)-induced intestinal barrier damage. The treatment resulted in increased expression of tight junction proteins (ZO-1, Claudin-1) and decreased levels of reactive oxygen species (ROS), indicating its role in maintaining intestinal integrity under inflammatory conditions .

Anticancer Activity

The anticancer properties of this compound were evaluated in various cancer cell lines. In vitro studies revealed that the compound effectively inhibited cell proliferation and induced apoptosis in HeLa cells (cervical cancer) and Hep-2 cells (laryngeal cancer). The underlying mechanisms included the modulation of cell cycle regulators and apoptotic markers .

Data Table: Biological Activities of this compound

Activity TypeModel/Cell LineEffect ObservedReference
AntioxidantCaco-2 CellsReduced oxidative stress markers
Anti-inflammatoryLPS-stimulated Caco-2Increased tight junction proteins
AnticancerHeLa CellsInduced apoptosis and inhibited proliferation
AnticancerHep-2 CellsModulated cell cycle regulators

Case Studies

  • Citrus Pomace Utilization : A study focusing on citrus pomace as a source for extracting bioactive compounds found that this compound contributed significantly to the antioxidant and anti-inflammatory properties observed in extracts from orange and lemon pomace. This highlights the potential for utilizing citrus by-products in therapeutic applications .
  • Phytochemical Screening : Another investigation into Spanish Citrus fruits identified this compound among other flavonoids with notable biological activities. The study emphasized the importance of these compounds in traditional medicine and their potential for modern therapeutic use .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O17/c1-9-17(33)20(36)22(38)28(43-9)42-8-15-18(34)21(37)23(39)29(44-15)46-27-19(35)16-12(31)7-13(32)25(41-3)26(16)45-24(27)10-4-5-11(30)14(6-10)40-2/h4-7,9,15,17-18,20-23,28-34,36-39H,8H2,1-3H3/t9-,15+,17-,18+,20+,21-,22+,23+,28+,29-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMBTGLLYCNHPV-GSRPHVBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4OC)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4OC)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001101685
Record name 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79384-27-3
Record name 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79384-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Limocitrin-3-O-rutinoside
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Reactant of Route 5
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Reactant of Route 6
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